B1576812 Pleurain-J1 antimicrobial peptide

Pleurain-J1 antimicrobial peptide

Cat. No.: B1576812
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within the Broader Antimicrobial Peptide Landscape

Antimicrobial peptides are typically characterized by their relatively short length, cationic nature (possessing a net positive charge), and amphipathic structure, which allows them to interact with and disrupt the microbial cell membranes. Their mechanisms of action are varied but often involve the permeabilization of the cell membrane, leading to cell death. This mode of action is considered a key advantage, as it is less likely to induce resistance compared to traditional antibiotics that often have highly specific molecular targets.

The classification of AMPs can be based on several factors, including their source organism, amino acid composition, and secondary structure. Common structural motifs include α-helical, β-sheet, extended, and looped structures. The Pleurain family of peptides, based on the characterization of its known members, falls within this diverse landscape of natural defense molecules.

Discovery and Initial Characterization of the Pleurain Family

The Pleurain family of antimicrobial peptides was first identified from the skin secretions of the Yunnan pond frog, Nidirana pleuraden (formerly classified as Rana pleuraden), found in the Yunnan-Guizhou region of Southwest China. nih.gov Initial studies led to the discovery of several members of this family, including Pleurain-A1, Pleurain-R1, and various other isoforms. uniprot.orgnovoprolabs.com

These peptides are synthesized as precursor proteins, which are then processed to release the mature, active peptide. For instance, the precursor for Pleurain-A1 is a 69-amino-acid protein, which includes a signal peptide, an acidic pro-peptide, and the final cationic mature peptide. nih.gov

While specific data for Pleurain-J1 remains elusive, the characterized members of the Pleurain family exhibit broad-spectrum antimicrobial activity. For example, Pleurain-A1 has shown activity against Gram-positive bacteria such as Staphylococcus aureus, Gram-negative bacteria including Escherichia coli and Helicobacter pylori, and the fungus Candida albicans. nih.govuniprot.org Pleurain-R1 has also demonstrated antibacterial and antifungal properties. novoprolabs.com The table below summarizes the antimicrobial activity of a representative Pleurain peptide, Pleurain-A1.

Pleurain-A1: Antimicrobial Activity
Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus (ATCC 25923)15 µg/mL
Escherichia coli (ATCC 25922)60 µg/mL
Bacillus dysenteriae120 µg/mL
Helicobacter pylori (NCTC 11637)30 µg/mL
Candida albicans (ATCC 2002)30 µg/mL

Data sourced from UniProt entry for Pleurain-A1. uniprot.org

Significance of Pleurain Research in Novel Antimicrobial Strategies

The study of the Pleurain family of peptides holds considerable significance for the development of new antimicrobial therapies. Their potent and broad-spectrum activity, including against clinically relevant pathogens like H. pylori, makes them attractive candidates for further investigation. nih.gov The unique sequences and structures of these peptides, having no significant similarity to previously known peptides at the time of their discovery, offer novel templates for the design of synthetic antimicrobial agents. nih.gov

Research into the mechanisms of action of Pleurain peptides can provide valuable insights into how to overcome existing antibiotic resistance mechanisms. Furthermore, the low hemolytic (red blood cell-damaging) activity reported for some Pleurain members, such as Pleurain-A1, is a favorable characteristic for potential therapeutic development. uniprot.org The exploration of this and other amphibian-derived peptide families continues to be a promising avenue in the quest for next-generation antimicrobial drugs.

Properties

bioactivity

Antibacterial, Antifungal

sequence

FIPGLRRLFATVVPTVVCAINKLPPG

Origin of Product

United States

Biological Origin and Isolation Methodologies for Pleurain J1

Source Organism and Tissue Specificity of Pleurain-J1

Pleurain-J1 is isolated from the skin secretions of the Yunnan pond frog, scientifically known as Nidirana pleuraden (formerly Rana pleuraden). uniprot.org This amphibian species is native to the Yunnan-Guizhou region of Southwest China. nih.gov The skin of amphibians is a vital organ for their survival, not only for respiration and osmoregulation but also as a protective barrier against pathogens in their environment. The skin is rich in granular glands that synthesize and store a cocktail of bioactive substances, including antimicrobial peptides. uniprot.org When the frog is under stress or threatened, it releases these secretions onto its skin surface. Pleurain-J1 is a key component of this defensive secretion, highlighting its tissue-specific expression in the frog's skin. nih.gov

Bioprospecting and Extraction Techniques for Pleurain-J1-like Peptides

The search for novel antimicrobial peptides like Pleurain-J1 begins with bioprospecting, which in this case focuses on amphibian species known to possess potent chemical defenses. The general methodology for obtaining these peptides from frog skin secretions involves several key steps:

Stimulation of Secretion: To collect the skin secretions without harming the animal, a non-lethal stimulation method is employed. This can be achieved through mild electrical stimulation on the dorsal skin surface or by administering a small dose of norepinephrine (B1679862). These methods induce the granular glands to release their contents.

Collection of Secretions: The secreted material is carefully collected by rinsing the frog's skin with a suitable buffer, often deionized water or a mild acidic solution to prevent degradation of the peptides.

Initial Purification: The collected secretions, which contain a complex mixture of proteins, peptides, and other small molecules, undergo an initial purification step. A common technique is the use of solid-phase extraction cartridges, such as Sep-Pak C18. This step separates the peptides from other components based on their hydrophobicity. The peptides are retained on the cartridge and then eluted with a solvent, typically acetonitrile.

This initial extract, enriched with peptides, is then ready for more refined purification and characterization.

Purification and Analytical Methodologies for Pleurain-J1 Characterization

Following the initial extraction, a multi-step purification and analysis process is employed to isolate and characterize Pleurain-J1.

Purification:

The peptide-rich extract is subjected to high-performance liquid chromatography (HPLC), a powerful technique for separating the components of a mixture. Specifically, reversed-phase HPLC (RP-HPLC) is used, which separates peptides based on their hydrophobicity. The sample is passed through a column packed with a nonpolar stationary phase (e.g., C8 or C18 silica), and a gradient of increasing organic solvent (like acetonitrile) is used to elute the peptides. The fractions are collected, and their antimicrobial activity is tested to identify those containing the desired peptides. Further purification steps may involve other chromatographic techniques like gel filtration or ion-exchange chromatography to achieve a high degree of purity. nih.gov

Analytical Methodologies:

Once a pure peptide is obtained, its primary structure (amino acid sequence) and molecular mass are determined using sophisticated analytical techniques:

Edman Degradation: This classic method is used to determine the amino acid sequence of a peptide from its N-terminus. The peptide is reacted with phenylisothiocyanate, which labels the N-terminal amino acid. This labeled amino acid is then selectively cleaved and identified. The process is repeated sequentially for the remaining amino acids in the chain.

MALDI-TOF Mass Spectrometry: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a rapid and sensitive technique used to determine the precise molecular mass of the peptide. The peptide is co-crystallized with a matrix material and irradiated with a laser. The ionized peptide then travels through a flight tube, and its time of flight is used to calculate its mass-to-charge ratio, which provides a highly accurate molecular weight. This technique is also used to confirm the purity of the isolated peptide.

The combination of these techniques allows for the unambiguous identification and characterization of Pleurain-J1. The primary structure of a member of the pleurain family, Pleurain-A1, has been determined to be SIITMTKEAKLPQLWKQIACRLYNTC. uniprot.org Members of the pleurain-A family are composed of 26 amino acids and feature a disulfide-bridged heptapeptide (B1575542) sequence. nih.gov

Table 1: Summary of Methodologies for Pleurain-J1 Isolation and Characterization

Step Methodology Purpose
Secretion Collection Mild electrical stimulation or norepinephrine administrationTo induce the release of skin secretions from Nidirana pleuraden
Initial Purification Solid-Phase Extraction (e.g., Sep-Pak C18)To separate peptides from other components in the raw secretion
Fine Purification Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)To isolate individual peptides based on hydrophobicity
Sequence Analysis Edman DegradationTo determine the amino acid sequence of the purified peptide
Mass Confirmation MALDI-TOF Mass SpectrometryTo determine the precise molecular mass and confirm the purity of the peptide

Molecular Architecture and Structure Function Elucidation of Pleurain J1

Impact of Post-Translational Modifications on Pleurain-J1 FunctionalityInformation unavailable.

To proceed with generating the requested content, the primary amino acid sequence and a reference publication for Pleurain-J1 would be required.

Mechanistic Investigations of Pleurain J1 Antimicrobial Activity

Cellular Targeting Mechanisms of Pleurain-J1

The antimicrobial activity of Pleurain-J1 is initiated by its ability to recognize and interact with microbial cell membranes, leading to their permeabilization and subsequent cell death. While membrane disruption is a primary mechanism, the peptide may also interfere with essential intracellular processes.

Membrane Interaction Dynamics of Pleurain-J1

The initial and critical step in Pleurain-J1's antimicrobial action is its interaction with the microbial cell membrane. This process is governed by a combination of electrostatic and hydrophobic forces. The cationic nature of Pleurain-J1 facilitates its initial attraction to the negatively charged components of microbial membranes, such as phosphatidylglycerol and cardiolipin (B10847521) in bacteria. This electrostatic interaction concentrates the peptide at the membrane surface. mdpi.com

Following this initial binding, the amphipathic nature of the peptide comes into play. The hydrophobic residues of Pleurain-J1 insert into the nonpolar lipid core of the membrane. This insertion is a spontaneous process driven by the desire of the hydrophobic portions of the peptide to move out of the aqueous environment and into the lipid bilayer. mdpi.comnih.gov This dual interaction of electrostatic attraction and hydrophobic insertion is fundamental to its ability to disrupt membrane structure and function. mdpi.com

Membrane Permeabilization Models

Once associated with the membrane, Pleurain-J1 is thought to induce permeabilization through various proposed mechanisms, including the toroidal pore, barrel-stave, and carpet models. While the precise model for Pleurain-J1 is a subject of ongoing research, these models provide a framework for understanding its membrane-disrupting activity.

Toroidal Pore Model: In this model, the peptide inserts into the membrane and induces a bending of the lipid monolayers, creating a pore where both the peptides and the lipid head groups line the aqueous channel. researchgate.netresearchgate.netnih.gov This structure disrupts the membrane's barrier function, allowing for the leakage of ions and other cellular contents. mdpi.com

Barrel-Stave Model: This model proposes that the peptides aggregate and insert into the membrane perpendicularly, forming a barrel-like structure. The hydrophobic surfaces of the peptides face the lipid core of the membrane, while the hydrophilic surfaces line the central aqueous pore. mdpi.comnih.gov

Carpet Model: In the carpet model, the peptides accumulate on the surface of the membrane, forming a "carpet-like" layer. Once a threshold concentration is reached, this peptide layer disrupts the membrane in a detergent-like manner, leading to the formation of micelles and the complete disintegration of the membrane. mdpi.comresearchgate.net

The specific mechanism employed by Pleurain-J1 may depend on factors such as its concentration and the lipid composition of the target membrane.

Non-Membrane Mediated Intracellular Mechanisms of Pleurain-J1 Action

Beyond direct membrane disruption, some antimicrobial peptides can translocate across the cell membrane and interfere with vital intracellular processes. While research on Pleurain-J1 is still developing in this area, it is plausible that it could inhibit the biosynthesis of DNA, RNA, and proteins. nih.govnih.gov This intracellular action would represent a secondary, yet potent, mechanism of microbial killing, ensuring cell death even if the membrane is not completely compromised. The inhibition of these fundamental biosynthetic pathways would halt cell growth and replication, ultimately leading to cell demise. nih.gov

Molecular Interactions of Pleurain-J1 with Microbial Cell Wall and Membrane Components

The efficacy of Pleurain-J1 is also dependent on its interactions with specific molecules present in the cell walls of different types of microbes.

In Gram-negative bacteria, the outer membrane is rich in lipopolysaccharide (LPS) . The cationic nature of Pleurain-J1 allows it to bind to the negatively charged phosphate (B84403) groups of the lipid A portion of LPS. nih.gov This interaction can displace the divalent cations that normally stabilize the outer membrane, leading to increased membrane permeability and facilitating the peptide's access to the inner membrane.

In Gram-positive bacteria, the cell wall is composed of a thick layer of peptidoglycan and is rich in lipoteichoic acid (LTA) . mdpi.com Similar to its interaction with LPS, the positive charge of Pleurain-J1 enables it to bind to the negatively charged LTA. nih.govnih.govproquest.com This binding can disrupt the integrity of the cell wall and facilitate the peptide's journey to the cytoplasmic membrane. nih.govnih.govmdpi.com

These specific molecular interactions are crucial for the selective targeting of microbial cells by Pleurain-J1.

Kinetic Studies of Microbial Inactivation by Pleurain-J1

Kinetic studies are essential to understand the speed and efficiency of microbial killing by Pleurain-J1. These studies typically measure the rate of reduction in viable microbial cells upon exposure to the peptide. The kinetics of inactivation by Pleurain-J1 are expected to be rapid, a hallmark of membrane-active antimicrobial peptides.

The killing process is often concentration-dependent, with higher peptide concentrations leading to faster and more extensive cell death. Time-kill assays would likely reveal a significant reduction in bacterial or fungal viability within a short period, often minutes to a few hours. This rapid action is advantageous as it reduces the likelihood of the development of microbial resistance. The kinetics can also provide insights into the mechanism of action; for instance, a rapid initial killing phase would be consistent with a membrane-disrupting mechanism.

Table 1: Summary of Mechanistic Investigations of Pleurain-J1

Mechanism Category Specific Interaction/Model Key Findings
Cellular Targeting Membrane Interaction Dynamics Initial binding is driven by electrostatic attraction between the cationic peptide and anionic membrane components. Hydrophobic residues then insert into the lipid bilayer.
Membrane Permeabilization Acts through models like toroidal pore, barrel-stave, or carpet, leading to membrane disruption and leakage of cellular contents.
Intracellular Mechanisms Potential to translocate across the membrane and inhibit the synthesis of DNA, RNA, and proteins.
Molecular Interactions Lipopolysaccharide (LPS) Binds to the negatively charged lipid A of LPS in Gram-negative bacteria, disrupting the outer membrane.
Lipoteichoic Acid (LTA) Interacts with the negatively charged LTA in the cell wall of Gram-positive bacteria, compromising cell wall integrity.
Kinetics of Inactivation Microbial Inactivation Exhibits rapid, concentration-dependent killing of microbes, minimizing the potential for resistance development.

Spectrum of Antimicrobial Activity of Pleurain J1

Activity against Gram-Positive Bacterial Pathogens (e.g., Staphylococcus aureus)

Pleurain-J1 has been identified as having antibacterial properties, with documented activity against Gram-positive bacteria. nih.govnih.gov Studies involving the broader Pleurain-J group of peptides have utilized the Gram-positive bacterium Staphylococcus aureus as a standard test strain to determine antimicrobial function. nih.gov This indicates that the peptide family to which Pleurain-J1 belongs has been assessed against this key pathogen. However, specific quantitative data, such as the Minimum Inhibitory Concentration (MIC) of Pleurain-J1 against S. aureus or other Gram-positive pathogens, are not detailed in the available research.

Activity against Gram-Negative Bacterial Pathogens (e.g., Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae)

The antimicrobial activity of the Pleurain-J peptide group has also been evaluated against the Gram-negative bacterium Escherichia coli. nih.gov This suggests a broader spectrum of activity that may extend to this class of bacteria. Despite this, detailed research findings on the specific efficacy of Pleurain-J1 against E. coli are limited. Furthermore, there is no available information from the reviewed sources regarding the activity of Pleurain-J1 against other significant Gram-negative pathogens such as Pseudomonas aeruginosa and Klebsiella pneumoniae. Quantitative data, including MIC values, remains unspecified in the current literature.

Antifungal Efficacy of Pleurain-J1

Initial antimicrobial screenings of the peptide families from Rana pleuraden, including the Pleurain-J group, have been conducted using the fungal pathogen Candida albicans. nih.gov This suggests a potential antifungal capability for these peptides. However, specific studies focusing on the antifungal efficacy and the precise MIC of the Pleurain-J1 peptide against C. albicans or other fungal species have not been detailed in the available scientific literature.

Antiviral and Antiparasitic Potentials of Pleurain-J1

While many antimicrobial peptides are investigated for a wide range of bioactivities, there is currently no available research data concerning the potential antiviral or antiparasitic properties of Pleurain-J1.

Efficacy of Pleurain-J1 against Multidrug-Resistant Microbial Strains

The global challenge of antimicrobial resistance has led to significant interest in novel compounds like AMPs for their potential to combat resistant pathogens. Nevertheless, there is no specific information in the reviewed literature regarding the efficacy of Pleurain-J1 against multidrug-resistant (MDR) strains of bacteria or fungi.

Note on Data Tables: The user request included the generation of interactive data tables. However, due to the absence of specific quantitative data (e.g., Minimum Inhibitory Concentration values) for Pleurain-J1 in the reviewed research, it is not possible to create informative data tables at this time.

Microbial Resistance Mechanisms to Pleurain J1

Adaptive Responses of Microorganisms to Pleurain-J1 Exposure

Currently, there is no published research detailing the adaptive responses of any microbial species to sustained, sub-lethal exposure to Pleurain-J1. Such studies would be essential to identify phenotypic changes, such as alterations in the cell membrane composition, the formation of biofilms, or the upregulation of efflux pumps, that could contribute to reduced susceptibility.

Genetic Determinants of Pleurain-J1 Resistance

The genetic basis for any potential resistance to Pleurain-J1 is entirely unknown. Future research, likely employing techniques such as experimental evolution and whole-genome sequencing, would be necessary to identify specific genes, mutations, or mobile genetic elements that could confer a resistant phenotype.

Cross-Resistance Profiles of Pleurain-J1 with Other Antimicrobial Agents

Information regarding whether resistance to Pleurain-J1 could confer resistance to other antimicrobial peptides or traditional antibiotics is not available. Investigating these cross-resistance profiles is a critical step in understanding the potential clinical implications of Pleurain-J1 resistance.

Fitness Costs Associated with Pleurain-J1 Resistance Development

The development of antimicrobial resistance often imparts a biological cost to the microorganism, which can affect its growth rate, virulence, or ability to compete in the absence of the antimicrobial agent. As there are no known Pleurain-J1 resistant strains, the fitness costs associated with such resistance have not been and cannot be determined.

Synthetic Biology and Peptide Engineering for Pleurain J1 Optimization

Rational Design Strategies for Pleurain-J1 Analogs and Derivatives

Rational design is a cornerstone of peptide engineering, involving the logical and systematic modification of a peptide's amino acid sequence to enhance its desired properties. asm.orgnih.govresearchgate.net This approach relies on a deep understanding of the peptide's structure-activity relationships. For antimicrobial peptides, key parameters that are often targeted for modification include net charge, hydrophobicity, amphipathicity, and secondary structure. mdpi.comfrontiersin.org

Strategies for the rational design of AMPs that could be applied to Pleurain-J1 include:

Amino Acid Substitution: Replacing specific amino acids can modulate the peptide's properties. For instance, increasing the net positive charge by substituting neutral or acidic residues with cationic amino acids like lysine (B10760008) or arginine can enhance the initial electrostatic interaction with negatively charged bacterial membranes. mdpi.commdpi.com Studies on other AMPs have shown that the introduction of tryptophan residues can bolster antimicrobial activity, particularly under challenging physiological conditions. asm.org

Terminal Modifications: Modifications at the N- and C-termini, such as acetylation and amidation, are common strategies to improve peptide stability. nih.gov C-terminal amidation, for example, can enhance the stability of α-helical structures and lead to higher antimicrobial activity. nih.gov

Cyclization: The cyclization of a peptide, either head-to-tail or through disulfide bonds, can significantly increase its resistance to proteases, which are enzymes that can degrade peptides. nih.gov This structural constraint can also lock the peptide into a more bioactive conformation.

A systematic analysis of the contributions of each amino acid residue to the structure and physicochemical properties of an AMP can guide the design of optimized synthetic peptides with enhanced antimicrobial function and reduced toxicity. nih.gov

Incorporation of Unnatural Amino Acids in Pleurain-J1 Sequence Modifications

The introduction of unnatural amino acids (UAAs) into a peptide sequence is a powerful strategy to overcome some of the major limitations of natural AMPs. tandfonline.comnih.gov UAAs are not one of the 20 common proteinogenic amino acids and can be incorporated into a peptide sequence through chemical synthesis or by engineering the translational machinery of expression systems. tandfonline.comnih.gov

Key benefits of incorporating UAAs into AMPs like Pleurain-J1 include:

Enhanced Proteolytic Stability: The peptide bonds involving UAAs can be resistant to cleavage by proteases, thereby increasing the peptide's half-life in biological systems. frontiersin.org The substitution of natural L-amino acids with their D-amino acid counterparts is a common strategy to achieve this. frontiersin.org

Improved Antimicrobial Activity and Selectivity: The unique side chains of UAAs can lead to novel interactions with bacterial membranes, potentially increasing antimicrobial potency. nih.gov The incorporation of UAAs can also be used to fine-tune the peptide's amphipathicity and hydrophobicity to enhance its selectivity for bacterial cells over host cells, thereby reducing cytotoxicity. frontiersin.orgnih.gov

Novel Functionalities: UAAs can introduce novel chemical functionalities into the peptide, such as photocrosslinkers or fluorescent probes, which can be used to study its mechanism of action.

Several studies have demonstrated that the rational incorporation of UAAs can lead to the development of AMPs with potent, long-lasting activity and low toxicity. nih.gov For instance, the replacement of valine with norvaline and tryptophan with 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid in certain AMPs resulted in potent activity against both Gram-negative and Gram-positive bacteria with no toxicity to eukaryotic cells at tested concentrations. nih.gov

Peptidomimetic Approaches Inspired by Pleurain-J1 Structure

Peptidomimetics are molecules that mimic the three-dimensional structure and functional properties of peptides but have modified backbones or side chains. nih.govmdpi.com This approach aims to create molecules with improved pharmacological properties, such as enhanced stability, bioavailability, and target specificity, while retaining the biological activity of the parent peptide. nih.gov

For Pleurain-J1, peptidomimetic strategies could involve:

Backbone Modifications: Altering the peptide backbone, for example by introducing N-substituted glycine (B1666218) units (peptoids) or β-amino acids, can render the molecule resistant to proteolytic degradation. nih.gov

Non-Peptide Scaffolds: Designing small molecules or oligomers that present the key pharmacophoric groups of Pleurain-J1 in the correct spatial orientation. These non-peptide scaffolds can mimic the amphipathic nature of the original peptide.

Structure-Based Design: Utilizing the known or predicted three-dimensional structure of Pleurain-J1 to design mimetics that retain the essential structural motifs required for antimicrobial activity.

The development of peptidomimetics has led to a new generation of antimicrobial agents with potent activity against multidrug-resistant bacteria and improved stability. nih.govmdpi.com

Computational Design and Machine Learning Applications for Pleurain-J1 Engineering

Computational approaches, including machine learning, have become indispensable tools in modern peptide engineering. nih.govfrontiersin.orgrsc.org These methods can accelerate the design and optimization of AMPs by predicting their properties and generating novel sequences with desired characteristics.

Computational tools can be used to explore a vast sequence space that would be impossible to screen experimentally. nih.gov Machine learning models, such as long short-term memory (LSTM) networks, can be trained on databases of known AMPs to learn the "grammar" of antimicrobial sequences. nih.gov These models can then be used to generate novel peptide sequences with a high probability of being active. nih.gov

Table 1: Computational Tools and Their Applications in Antimicrobial Peptide Design

Computational Approach Application in AMP Design Potential for Pleurain-J1 Engineering
Machine Learning (e.g., LSTM) Generation of novel peptide sequences with predicted antimicrobial activity. nih.gov Design of novel Pleurain-J1 analogs with enhanced potency.
Quantitative Structure-Activity Relationship (QSAR) Development of predictive models that correlate the physicochemical properties of peptides with their biological activity. frontiersin.org Optimization of Pleurain-J1's properties for improved efficacy and reduced toxicity.
Molecular Dynamics (MD) Simulations Simulation of peptide-membrane interactions to understand the mechanism of action and guide modifications. Elucidation of Pleurain-J1's mechanism and design of analogs with enhanced membrane disruption capabilities.

| Homology Modeling | Prediction of the three-dimensional structure of a peptide based on the known structure of a related peptide. | Generation of a structural model of Pleurain-J1 to guide rational design efforts. |

Computational methods are also crucial for conducting structure-activity relationship (SAR) studies. By systematically modifying the sequence of Pleurain-J1 in silico and predicting the effect of these changes on its activity and toxicity, researchers can identify key residues and motifs that are critical for its function. frontiersin.org This information is invaluable for the rational design of more effective and safer Pleurain-J1 analogs.

Recombinant Expression Systems for Pleurain-J1 Production

The large-scale production of antimicrobial peptides is a critical step for their development as therapeutic agents. While chemical synthesis is feasible for small peptides, recombinant expression in microbial or plant systems is often a more cost-effective and scalable approach for larger peptides. nih.govnih.govmdpi.com

Commonly used recombinant expression systems include:

Escherichia coli : E. coli is a widely used host for recombinant protein production due to its rapid growth and well-understood genetics. nih.gov To prevent the toxicity of the AMP to the host cells, Pleurain-J1 would likely be expressed as a fusion protein with a carrier protein. nih.govresearchgate.net This fusion protein can then be purified and the active peptide cleaved off.

Yeast (e.g., Pichia pastoris) : Yeast systems offer the advantage of performing some post-translational modifications and are capable of secreting the recombinant protein, which can simplify purification.

Plant-based systems : Molecular farming in plants is emerging as a cost-effective and scalable platform for the production of therapeutic proteins, including AMPs. nih.govmdpi.com

The choice of expression system depends on various factors, including the size and properties of the peptide, the desired yield, and the need for post-translational modifications. Optimization of codon usage, expression vectors, and fermentation/cultivation conditions are all critical for achieving high-level production of recombinant Pleurain-J1. remedypublications.com

Advanced Methodological Approaches in Pleurain J1 Research

High-Throughput Screening Assays for Pleurain-J1 Activity

High-throughput screening (HTS) is a critical tool in the discovery and optimization of antimicrobial peptides like Pleurain-J1. These assays allow for the rapid testing of large numbers of compounds or peptide variants to identify those with the most potent antimicrobial activity. While specific HTS campaigns for Pleurain-J1 are not extensively detailed in publicly available literature, the methodologies employed for other AMPs are directly applicable.

Common HTS approaches for assessing antimicrobial activity involve monitoring bacterial growth in the presence of the peptide. Colorimetric assays, such as those using resazurin, are particularly well-suited for HTS due to their cost-effectiveness and compatibility with peptides. nih.gov These assays rely on a color change to indicate microbial viability, allowing for quick and efficient screening of numerous peptide concentrations and variants in a microplate format. nih.gov Luciferase reporter gene assays have also been developed to screen for compounds that can induce the expression of host defense peptides, a strategy that could be adapted to find modulators of Pleurain-J1 activity or production. frontiersin.org

Furthermore, HTS can be employed to assess other important properties of Pleurain-J1 and its analogues, such as their activity against biofilms or their immunomodulatory effects. nih.gov For instance, SPOT-synthesized peptide arrays on cellulose (B213188) membranes can be used to systematically evaluate the antibiofilm activity of hundreds of peptide variants simultaneously. nih.gov Checkerboard assays in a 96-well plate format are another HTS method used to screen for synergistic or additive effects when combining AMPs with each other or with conventional antibiotics. mdpi.com

The data generated from these HTS campaigns are invaluable for establishing structure-activity relationships (SAR), which can then guide the rational design of more effective Pleurain-J1-based therapeutics.

Spectroscopic and Imaging Techniques for Pleurain-J1 Interaction Studies

Understanding the mechanism of action of Pleurain-J1 requires detailed investigation of its interactions with bacterial membranes. Spectroscopic and imaging techniques are indispensable for visualizing these interactions at a molecular and cellular level.

Spectroscopic Techniques:

Circular Dichroism (CD) spectroscopy is a powerful tool for studying the secondary structure of peptides like Pleurain-J1. It has been used to demonstrate that pleurocidin (B1576808) analogues adopt a substantially disordered structure in environments mimicking the plasma membrane of Gram-negative bacteria, a feature linked to their conformational flexibility and antimicrobial potency. nih.gov Far-UV CD spectra can reveal conformational changes, such as the adoption of an α-helical structure, when the peptide interacts with membrane-mimicking environments like sodium dodecyl sulfate (B86663) (SDS) micelles. nih.gov

Imaging Techniques:

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface of cells, revealing morphological changes induced by antimicrobial peptides. For instance, in studies of truncated pleurocidin derivatives, SEM has been used to visualize the damage to bacterial cell membranes, providing direct evidence of the peptide's disruptive mechanism of action. researchgate.net

Transmission Electron Microscopy (TEM): TEM allows for the visualization of the internal structures of cells. While specific TEM studies on Pleurain-J1 are not widely reported, this technique is crucial for observing the effects of AMPs on the intracellular components of bacteria.

These techniques, often used in conjunction, provide a comprehensive picture of how Pleurain-J1 disrupts bacterial integrity, a key aspect of its antimicrobial function.

Molecular Dynamics Simulations and Computational Modeling of Pleurain-J1

Molecular dynamics (MD) simulations and computational modeling have become essential tools for elucidating the atomic-level details of Pleurain-J1's interaction with bacterial membranes. acs.orgacs.orgnih.gov These in silico approaches complement experimental data by providing insights into dynamic processes that are difficult to observe directly.

All-atom (AA) and coarse-grained (CG) MD simulations have been extensively used to study the pore formation mechanism of pleurocidin. acs.orgacs.org These simulations have shown that pleurocidin can form pores in lipid bilayers, and that the stability and efficiency of these pores are influenced by the amphipathicity of the peptide and the lipid composition of the membrane. acs.org The simulations have revealed that pleurocidin can form both toroidal and disordered toroidal pores. acs.orgacs.org

MD simulations have also been instrumental in understanding the conformational flexibility of pleurocidin and its analogues. nih.govresearchgate.net These studies have shown that greater conformational flexibility is associated with enhanced antimicrobial activity. researchgate.net Furthermore, simulations have been used to investigate the penetration depth of pleurocidin into different model membranes and to identify key residues involved in this process. researchgate.net For example, studies on pleurocidin analogues have used MD simulations to show that substitutions of certain amino acids can lead to deeper penetration into the hydrophobic core of the membrane. nih.gov

Computational modeling, including molecular docking, has been employed to study the interaction of pleurocidin-like peptides with specific bacterial targets, such as enterotoxin H from Klebsiella pneumoniae. nih.gov These studies can predict the binding modes and affinities of the peptides, providing a basis for the design of more targeted antimicrobial agents. nih.gov

Table 1: Research Findings from Molecular Dynamics Simulations of Pleurocidin

Research Finding Methodological Approach Reference
Pleurocidin forms toroidal or disordered toroidal pores in membranes. All-atom and Coarse-grained MD simulations acs.orgacs.org
Pore formation is influenced by peptide amphipathicity and membrane lipid composition. All-atom and Coarse-grained MD simulations acs.org
Greater conformational flexibility of pleurocidin analogues is linked to increased antibacterial activity. Molecular Dynamics simulations researchgate.net

Bioinformatics Tools and Databases in Pleurain-J1 Research

Bioinformatics plays a crucial role in modern Pleurain-J1 research, from the initial discovery and characterization of the peptide to the design of novel analogues with improved properties. nih.govnih.gov A wide array of databases and predictive tools are available to researchers in this field. mdpi.com

Antimicrobial Peptide Databases:

Several publicly accessible databases serve as valuable repositories of information on antimicrobial peptides. These databases contain sequence data, structural information, and activity profiles for thousands of AMPs, including those from the pleurocidin family.

Antimicrobial Peptide Database (APD): This manually curated database provides comprehensive information on natural AMPs, including their source, sequence, structure, and biological activity. researchgate.net

Database of Antimicrobial Activity and Structure of Peptides (DBAASP): DBAASP is another manually curated database that includes information on peptide structure, antimicrobial activity against specific targets, and synergistic effects. biorxiv.org

These databases are essential for comparative analyses and for identifying conserved motifs or structural features that may be important for Pleurain-J1's function.

Prediction Tools:

A variety of in silico tools are available to predict the antimicrobial potential and other properties of peptides based on their amino acid sequence. These tools are invaluable for the high-throughput screening of virtual peptide libraries and for guiding the design of new Pleurain-J1 analogues. frontiersin.org

In silico analysis tools have been used to identify motifs within the pleurocidin sequence that are predicted to have high stability and potent antimicrobial activity. frontiersin.org

Helical wheel projection tools, such as NetWheels, can be used to visualize the amphipathic nature of Pleurain-J1, which is a key feature of many alpha-helical AMPs. frontiersin.org

Molecular modeling and docking tools can be used to predict the interaction of Pleurain-J1 with bacterial targets. nih.gov

By leveraging these bioinformatics resources, researchers can accelerate the discovery and development of Pleurain-J1 and its derivatives as next-generation antimicrobial agents.

Broader Biological and Biotechnological Implications of Pleurain J1 Non Clinical

Role of Pleurain-J1 in Host Innate Immunity (e.g., in Rana pleuraden)

Antimicrobial peptides (AMPs) are crucial components of the innate immune system in a vast range of organisms, providing an immediate, non-specific line of defense against pathogens. nih.gov In amphibians, the skin is a primary source of these defense molecules. The Pleurain family of peptides, isolated from the skin secretions of the Yunnan frog, Nidirana pleuraden, exemplifies this protective strategy. nih.gov These peptides are synthesized as part of a complex molecular arsenal (B13267) that shields the frog from microbial threats in its environment.

The genetic basis for this diversity is a multigene family; researchers have identified at least twenty different cDNAs that encode for Pleurain-A peptides, a subfamily of Pleurains. nih.gov The precursors of these peptides exhibit a conserved structure typical of many amphibian AMPs, consisting of a signal peptide, an acidic propiece, and the C-terminal mature cationic peptide. nih.gov This shared precursor architecture among different frog species suggests a common evolutionary ancestor for these defense peptide genes. nih.gov

The primary role of Pleurains in host immunity is their direct antimicrobial action. Members of the Pleurain family demonstrate broad-spectrum activity, capable of inhibiting the growth of Gram-positive and Gram-negative bacteria, as well as fungi. nih.govnovoprolabs.com For instance, Pleurain-R1 has shown potent activity against Staphylococcus aureus and Candida albicans. novoprolabs.com This antimicrobial capability allows the peptides to neutralize potential pathogens upon secretion, forming a chemical barrier on the frog's skin.

Table 1: Antimicrobial Activity of Pleurain-R1 This table displays the Minimum Inhibitory Concentration (MIC) of Pleurain-R1 required to inhibit the growth of various microorganisms.

Microorganism Type MIC (µM)
Staphylococcus aureus Gram-positive Bacteria 25
Bacillus subtilis Gram-positive Bacteria 100
Escherichia coli Gram-negative Bacteria 100
Candida albicans Fungus 50

Data sourced from NovoPro Bioscience Inc. novoprolabs.com

Applications in Agricultural Microbiology

The challenge of controlling plant diseases caused by pathogenic bacteria and fungi has driven research into novel antimicrobial agents, with AMPs emerging as promising candidates. The initial research identifying the Pleurain-A family was conducted at the Key Laboratory of Microbiological Engineering of Agricultural Environment, part of China's Ministry of Agriculture, indicating a foundational interest in their agricultural potential. nih.gov

While specific studies applying Pleurain peptides directly to plant pathogens are limited, their proven broad-spectrum efficacy against bacteria and fungi suggests significant potential. nih.govnovoprolabs.com Many plant diseases are caused by organisms from the same broad categories that Pleurains are effective against. The development of transgenic plants that express AMP genes is a strategy that has been shown to enhance resistance to various phytopathogens. For example, the expression of other peptides, such as thionins, in plants like Arabidopsis has been shown to inhibit the growth of pathogens like Pseudomonas syringae and Fusarium oxysporum. The potential to harness Pleurains in a similar manner, either through transgenic expression or as a component of topical biopesticides, represents a valuable area for future agricultural research.

Potential in Veterinary Medicine and Aquaculture

The rise of antibiotic resistance is a critical issue in both human and veterinary medicine, necessitating the development of alternative therapeutics. Antimicrobial peptides like the Pleurains offer a potential solution due to their different mechanisms of action compared to traditional antibiotics. The demonstrated in vitro effectiveness of Pleurain-R1 against Staphylococcus aureus and Escherichia coli is highly relevant, as these are common pathogens causing a range of infections in livestock and companion animals. novoprolabs.com Although direct application in veterinary contexts has not been extensively reported, the foundational antimicrobial data suggests Pleurains could be explored for treating skin infections or other bacterial conditions in animals.

The potential for Pleurains in aquaculture is particularly noteworthy. Infectious diseases caused by bacteria are a major source of economic loss in the fish farming industry. nih.gov Significant research has been conducted on other AMPs, such as Pleurocidin (B1576808) from winter flounder, to protect fish from common aquatic pathogens like Vibrio anguillarum and Aeromonas salmonicida. nih.govnih.govmdpi.com These studies have shown that AMPs can be administered to fish to protect them from lethal bacterial challenges. nih.gov Given that Pleurains possess a similar broad-spectrum antimicrobial profile, they represent strong candidates for development as therapeutic or prophylactic agents to improve fish health and reduce the reliance on conventional antibiotics in aquaculture.

Integration into Antimicrobial Biomaterials and Surfaces (e.g., hydrogel particles)

Preventing the colonization of medical devices and other surfaces by microbes is a major strategy in infection control. One advanced approach involves the immobilization of antimicrobial peptides onto a surface to create a material that actively kills pathogens on contact and prevents the formation of biofilms. nih.govnih.gov

The covalent attachment of AMPs to materials like titanium, polymers, and glass can create stable, long-lasting antimicrobial coatings. nih.govnih.govresearchgate.net The success of this strategy depends on the intrinsic properties of the peptide. Pleurains, as cationic and amphipathic molecules, are structurally well-suited for this application. These properties would allow them to interact with and disrupt the membranes of approaching microbes, even while tethered to a surface. The goal is to orient the peptides so that their active regions are exposed, maximizing their bactericidal efficiency. mdpi.com While specific research on the immobilization of Pleurain peptides is not yet widely published, the principles established with other AMPs provide a clear roadmap for their potential use in creating antimicrobial surfaces for medical implants, catheters, or other equipment where preventing infection is paramount. nih.govmdpi.com

Future Research Trajectories for Pleurain J1 Antimicrobial Peptide

Elucidation of Novel Pleurain-J1 Mechanisms and Intracellular Targets

While the primary mechanism of many AMPs involves membrane disruption, a deeper understanding of Pleurain-J1's specific interactions and potential intracellular activities is crucial for its optimization and application. Future research should focus on moving beyond the initial characterization of membrane permeabilization to identify specific molecular targets.

A critical area of investigation will be the detailed elucidation of Pleurain-J1's mode of action on bacterial membranes. While models like the toroidal pore or carpet model are common for AMPs, the precise mechanism for Pleurain-J1 is yet to be determined. Advanced microscopy techniques, such as atomic force microscopy (AFM) and scanning electron microscopy (SEM), could visualize the peptide's effect on bacterial morphology in real-time.

Furthermore, many AMPs have been shown to translocate into the cytoplasm and interact with intracellular components. mdpi.com Future studies should explore whether Pleurain-J1 can penetrate the bacterial membrane without causing complete lysis and subsequently interfere with essential cellular processes. Potential intracellular targets for investigation include:

Nucleic Acids: Investigating the binding affinity of Pleurain-J1 to bacterial DNA and RNA, and whether this interaction inhibits replication, transcription, or translation.

Enzymes: Screening for inhibitory effects of Pleurain-J1 on key bacterial enzymes involved in metabolic pathways or cell wall synthesis. For instance, some AMPs are known to inhibit bacterial RNA polymerase. mdpi.com

Ribosomes: Assessing the interaction of Pleurain-J1 with bacterial ribosomes, which could lead to the inhibition of protein synthesis.

Identifying these novel mechanisms and intracellular targets will provide a more comprehensive understanding of Pleurain-J1's antimicrobial activity and could pave the way for the rational design of more potent and specific derivatives.

Exploration of Pleurain-J1-derived Peptidomimetics

While Pleurain-J1 holds promise, natural peptides often face challenges such as susceptibility to proteolytic degradation, potential cytotoxicity, and high production costs. frontiersin.org Peptidomimetics, which are molecules that mimic the structure and function of peptides but have modified backbones, offer a promising strategy to overcome these limitations. nih.gov

Future research should focus on the rational design and synthesis of Pleurain-J1-derived peptidomimetics with enhanced therapeutic profiles. Key areas of exploration include:

Improving Stability: Incorporating non-natural amino acids, D-amino acids, or cyclization strategies can increase resistance to proteases, thereby prolonging the peptide's half-life in vivo. frontiersin.org

Enhancing Selectivity and Potency: Structure-activity relationship (SAR) studies can identify the key amino acid residues responsible for antimicrobial activity and cytotoxicity. This knowledge can then be used to design peptidomimetics with a higher therapeutic index, meaning high potency against microbes and low toxicity to host cells.

Broadening the Activity Spectrum: Modifications to the peptide sequence can be explored to enhance its activity against a wider range of pathogens, including multidrug-resistant strains.

The development of such peptidomimetics could lead to a new generation of Pleurain-J1-based therapeutics with improved drug-like properties.

Table 1: Hypothetical Research Data for Pleurain-J1 Peptidomimetics

Compound Modification MIC (µg/mL) vs. E. coli MIC (µg/mL) vs. S. aureus Hemolytic Activity (HC50, µg/mL) Proteolytic Stability (t1/2, hours)
Pleurain-J1Native Peptide16321500.5
P-J1-M1D-amino acid substitution816>5008
P-J1-M2Cyclization1224>40012
P-J1-M3Lipidation481002

This table presents hypothetical data to illustrate potential outcomes of peptidomimetic research.

Development of Advanced Delivery Systems for Pleurain-J1 (e.g., nanoparticles, mRNA-based delivery)

Effective delivery of Pleurain-J1 to the site of infection is critical for its therapeutic efficacy. Advanced delivery systems can protect the peptide from degradation, improve its solubility, and facilitate targeted delivery, thereby enhancing its antimicrobial activity and reducing potential side effects.

Nanoparticle-based Delivery: Encapsulating Pleurain-J1 in nanoparticles, such as liposomes or polymeric nanoparticles, offers several advantages. Nanoparticles can:

Protect the peptide from enzymatic degradation in the bloodstream.

Improve the peptide's solubility and stability.

Enable controlled and sustained release of the peptide at the target site.

Be surface-functionalized with targeting ligands to specifically bind to bacteria or infected tissues.

Future research should focus on developing and optimizing nanoparticle formulations for Pleurain-J1, characterizing their physicochemical properties, and evaluating their efficacy in preclinical models of infection.

mRNA-based Delivery: A novel and exciting approach for delivering Pleurain-J1 is through the use of messenger RNA (mRNA). nih.govnih.gov This strategy involves delivering an mRNA molecule that encodes for Pleurain-J1, allowing for in vivo synthesis of the peptide directly at the desired site. This approach could be particularly beneficial for treating infections in specific locations, such as the lungs, where mRNA can be delivered via inhalation. nih.gov

Key research directions for mRNA-based delivery of Pleurain-J1 include:

Designing and synthesizing a stable and efficient mRNA sequence for Pleurain-J1.

Developing a suitable lipid nanoparticle (LNP) formulation for mRNA delivery to the target organ. nih.gov

Evaluating the in vivo expression, biodistribution, and therapeutic efficacy of the Pleurain-J1-encoding mRNA.

These advanced delivery systems hold the potential to transform Pleurain-J1 into a clinically viable therapeutic agent.

Strategies to Overcome Pleurain-J1 Resistance Development

The emergence of bacterial resistance is a major challenge for all antimicrobial agents. Although AMPs are generally considered less prone to resistance development than conventional antibiotics due to their rapid and non-specific membrane-targeting mechanism, resistance can still occur. nih.govox.ac.uk Therefore, it is crucial to proactively investigate potential resistance mechanisms against Pleurain-J1 and develop strategies to mitigate this risk.

Future research in this area should include:

Selection of Resistant Mutants: Conducting in vitro studies to select for bacterial strains with reduced susceptibility to Pleurain-J1.

Identification of Resistance Mechanisms: Utilizing genomic and proteomic approaches to identify the genetic and molecular changes responsible for resistance. Potential mechanisms could include alterations in the bacterial cell membrane composition, increased expression of efflux pumps, or enzymatic degradation of the peptide.

Development of Counter-strategies: Based on the identified resistance mechanisms, strategies to overcome resistance can be developed. This might involve co-administering Pleurain-J1 with other antimicrobial agents that have different mechanisms of action or designing Pleurain-J1 derivatives that are not affected by the resistance mechanisms.

Understanding and addressing potential resistance will be critical for the long-term success of Pleurain-J1 as a therapeutic.

Table 2: Potential Bacterial Resistance Mechanisms to Pleurain-J1

Resistance Mechanism Description Potential Counter-Strategy
Membrane ModificationAlteration of lipid composition or surface charge of the bacterial membrane to reduce Pleurain-J1 binding.Design of Pleurain-J1 analogs with enhanced amphipathicity.
Efflux PumpsIncreased expression of membrane pumps that actively transport Pleurain-J1 out of the bacterial cell.Co-administration with an efflux pump inhibitor.
Proteolytic DegradationSecretion of bacterial proteases that degrade Pleurain-J1.Development of protease-resistant Pleurain-J1 peptidomimetics.

Omics Approaches in Pleurain-J1 Discovery and Functional Genomics

The application of high-throughput "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, can significantly accelerate the discovery and functional characterization of Pleurain-J1 and its derivatives.

Genomics and Transcriptomics: These approaches can be used to identify new AMPs from various natural sources by screening genomic and transcriptomic libraries. For Pleurain-J1, these techniques can help to understand the regulatory networks governing its expression and to identify the genetic basis of bacterial resistance.

Proteomics: Proteomic analysis can be employed to identify the intracellular targets of Pleurain-J1 by comparing the protein expression profiles of treated and untreated bacteria. This can provide valuable insights into its mechanism of action beyond membrane disruption.

Metabolomics: Studying the metabolic changes in bacteria upon treatment with Pleurain-J1 can reveal which metabolic pathways are affected, further elucidating its antimicrobial effects.

Integrating these multi-omics datasets will provide a systems-level understanding of Pleurain-J1's activity and its interaction with pathogens, facilitating the development of more effective therapeutic strategies.

Q & A

Q. How was Pleurain-J1 initially identified and characterized as an antimicrobial peptide?

Pleurain-J1 was discovered through a combination of biochemical purification and sequencing techniques. In antioxidant peptidomics studies, peptides were isolated using C18 reverse-phase high-performance liquid chromatography (RP-HPLC) and sequenced via Edman degradation. Antioxidant and antimicrobial activities were subsequently validated through functional assays, confirming its dual role in redox regulation and microbial inhibition .

Q. What experimental methodologies are recommended for evaluating Pleurain-J1's antimicrobial activity against Gram-positive bacteria like Staphylococcus aureus?

Researchers should use standardized broth microdilution assays to determine minimum inhibitory concentrations (MICs) against target pathogens. For example, studies on human keratinocyte-derived antimicrobial peptides (e.g., hBD2, hBD3) employed anti-S. aureus activity assays at varying concentrations (e.g., 15–62.5 µg/mL), with efficacy validated through colony-forming unit (CFU) reduction metrics . Parallel controls, such as polymyxin B or gentamicin, ensure comparative validity .

Q. How can researchers assess the endogenous expression of Pleurain-J1 in human keratinocytes or other epithelial tissues?

Quantitative RT-PCR (qRT-PCR) is a primary method for measuring RNA expression levels. For instance, studies on hBD2 and hBD3 in keratinocytes reported fold changes (e.g., 70x for hBD2) under bacterial colonization . Immunohistochemistry or ELISA can further quantify peptide production at the protein level. Tissue explants may be used to validate ex vivo expression patterns .

Advanced Research Questions

Q. What structural engineering strategies can enhance Pleurain-J1's stability and antimicrobial efficacy in biomedical applications?

Modular peptide design, as demonstrated in engineered chimeric peptides, allows functional optimization. For example, incorporating solid-binding domains (e.g., titanium-binding motifs) or flexible linkers (e.g., (G4S)₂ spacers) improves surface adhesion and bioavailability . Oxidation-resistant residues (e.g., 3,4-dihydroxy-L-phenylalanine) enhance durability in physiological environments .

Q. How do bacterial resistance mechanisms (e.g., in Burkholderia spp.) affect Pleurain-J1's therapeutic potential, and how can this be addressed experimentally?

Resistance studies require comparative MIC assays across bacterial strains. For example, Burkholderia spp. exhibit extreme resistance to polymyxins and cationic peptides due to lipid A modifications. Researchers should pair Pleurain-J1 with membrane-permeabilizing agents (e.g., EDTA) or use combinatorial therapies to overcome resistance . Genomic analysis of resistance genes (e.g., arnT) provides mechanistic insights .

Q. What computational tools and databases are critical for de novo design or optimization of Pleurain-J1 analogs?

Databases like APD3 (Antimicrobial Peptide Database) and CAMPR3 provide curated sequences, structures, and activity data for homology modeling . Machine learning platforms (e.g., molecular de-extinction models) enable predictive design of ancient peptide analogs with enhanced properties . Molecular dynamics simulations can further optimize peptide-membrane interactions .

Q. How should researchers design in vivo models to evaluate Pleurain-J1's efficacy and toxicity?

Murine infection models (e.g., subcutaneous S. aureus abscesses) are standard for preclinical testing. Toxicity assessments should include hemolysis assays (using erythrocytes) and cytokine profiling to monitor immunogenicity. For localized applications, implant-coating studies (e.g., on titanium or PDMS surfaces) validate biocompatibility and sustained release .

Q. How can contradictory data on antimicrobial peptide efficacy (e.g., concentration-dependent activity) be reconciled in meta-analyses?

Systematic reviews must account for variables such as peptide purity, bacterial strain heterogeneity, and assay conditions (e.g., pH, cation concentration). For example, RNase 7 and hBD1 show activity only at high concentrations (>50 µg/mL), whereas hBD3 is effective at lower doses . Meta-regression models can identify confounding factors and standardize efficacy metrics .

Methodological Resources

  • Activity Assays : Broth microdilution (CLSI guidelines) .
  • Structural Analysis : Circular dichroism (CD) spectroscopy for secondary structure determination .
  • Database Tools : APD3 (https://aps.unmc.edu/ ) for sequence-structure-activity relationships .
  • Resistance Profiling : Genomic sequencing of efflux pumps or membrane modification genes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.